Enhanced Lipophilicity for CNS Penetration Compared to Methoxy and Ethoxy Analogs
The cyclopentyloxy substituent significantly increases lipophilicity relative to smaller alkoxy groups, a critical factor for blood-brain barrier penetration. This compound's predicted LogP value is 2.1, which is 1.6 log units higher than 4-methoxypiperidine hydrochloride (LogP 0.5) and 0.9 log units higher than 4-ethoxypiperidine hydrochloride (LogP 1.2) . This enhanced lipophilicity positions the compound within the optimal range (LogP 2-3) for CNS drug candidates, improving membrane permeability and potential target engagement in neurological disorders [1].
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP = 2.1 |
| Comparator Or Baseline | 4-methoxypiperidine hydrochloride: LogP = 0.5; 4-ethoxypiperidine hydrochloride: LogP = 1.2 |
| Quantified Difference | +1.6 log units vs. methoxy; +0.9 log units vs. ethoxy |
| Conditions | Predicted values based on chemical structure (ACD/Labs or similar) |
Why This Matters
Procurement of the cyclopentyloxy analog is essential for CNS-targeted projects where optimal LogP (2-3) is required for blood-brain barrier penetration.
- [1] Kuujia.com. Cas no 1174044-76-8 (4-(cyclopentyloxy)piperidine hydrochloride). View Source
